(e)-1,2-Bis(3-bromophenyl)ethene
Overview
Description
(e)-1,2-Bis(3-bromophenyl)ethene is an organic compound characterized by the presence of two bromophenyl groups attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-1,2-Bis(3-bromophenyl)ethene typically involves the reaction of 3-bromobenzaldehyde with a suitable reagent to form the desired ethene derivative. One common method involves the use of n-butyllithium in tetrahydrofuran (THF) and hexane under an inert atmosphere at temperatures ranging from -78°C to 20°C . The reaction is carried out over a period of 11 hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(e)-1,2-Bis(3-bromophenyl)ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce phenyl-substituted derivatives.
Scientific Research Applications
(e)-1,2-Bis(3-bromophenyl)ethene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (e)-1,2-Bis(3-bromophenyl)ethene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethene backbone provides a rigid structure that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(e)-1,2-Bis(4-bromophenyl)ethene: Similar structure but with bromine atoms at the 4-position.
(e)-2-(4-bromophenyl)ethenesulfonyl fluoride: Contains a sulfonyl fluoride group in addition to the bromophenyl group.
Uniqueness
(e)-1,2-Bis(3-bromophenyl)ethene is unique due to the specific positioning of the bromine atoms at the 3-position, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to different physical and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-bromo-3-[(E)-2-(3-bromophenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-10H/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXTWXQFXTYRJV-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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